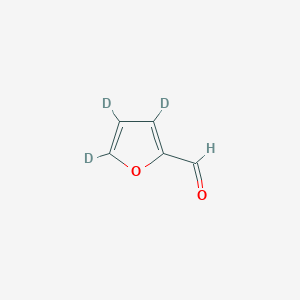

Furfural-3,4,5-D3

概述

描述

Furfural-3,4,5-D3 is a deuterated derivative of furfural, a compound derived from agricultural byproducts like corncobs, oat, wheat bran, and sawdust. The deuterium atoms replace the hydrogen atoms at the 3, 4, and 5 positions of the furan ring. This modification makes this compound particularly useful in various scientific research applications, especially in the field of analytical chemistry.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Furfural-3,4,5-D3 typically involves the deuteration of furfural. One common method is the catalytic hydrogenation of furfural in the presence of deuterium gas. The reaction conditions often include a metal catalyst such as palladium or platinum and a solvent like ethanol or methanol. The reaction is carried out under high pressure and temperature to ensure the incorporation of deuterium atoms at the desired positions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous flow of furfural and deuterium gas over a fixed-bed reactor containing the metal catalyst. The reaction conditions are optimized to maximize yield and purity, and the product is subsequently purified using techniques like distillation or crystallization.

化学反应分析

Types of Reactions

Furfural-3,4,5-D3 undergoes various chemical reactions, including:

Substitution: this compound can participate in substitution reactions where the furan ring is modified by introducing different functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, solid catalysts like vanadium phosphorus oxide.

Reduction: Hydrogen gas, metal catalysts such as palladium or nickel.

Substitution: Various organic reagents depending on the desired substitution.

Major Products

Oxidation: Maleic acid, 2-furoic acid.

Reduction: Furfuryl alcohol, tetrahydrofurfuryl alcohol.

Substitution: Various substituted furans depending on the reagents used.

科学研究应用

Analytical Chemistry

Furfural-3,4,5-D3 serves as a reference standard in various analytical techniques:

- Mass Spectrometry : Used to study reaction mechanisms and molecular structures.

- NMR Spectroscopy : Facilitates detailed analysis of molecular interactions and dynamics.

The isotopic substitution allows researchers to differentiate between labeled and unlabeled molecules, enhancing the accuracy of analytical results.

Biological Studies

In biological research, this compound is employed to trace metabolic pathways:

- Metabolic Studies : Researchers utilize this compound to investigate how furfural is metabolized in organisms. For instance, studies have shown that it can be used to track the incorporation of furfural derivatives into microbial metabolism.

- Cellular Effects : It has been demonstrated to induce the accumulation of reactive oxygen species (ROS) in yeast cells (Saccharomyces cerevisiae), leading to cellular damage and alterations in metabolism.

Medicinal Applications

This compound is being investigated for its potential therapeutic applications:

- Precursor in Pharmaceutical Synthesis : Its unique properties make it a candidate for synthesizing various pharmaceutical compounds.

- Toxicological Studies : Understanding its effects on cellular systems can provide insights into its potential toxicity and therapeutic benefits.

Industrial Uses

In industry, this compound plays a role in:

- Biofuels Production : It is utilized in catalytic conversion processes to produce biofuels from lignocellulosic biomass.

- Value-added Chemicals : The compound serves as a precursor for synthesizing high-value chemicals such as bio-plastics and food additives .

Case Study 1: Metabolic Pathway Tracing

A study utilized this compound to trace the metabolic pathways of furfural in yeast cells. The results indicated that the compound was effectively incorporated into cellular metabolism and influenced enzyme activity involved in the pentose phosphate pathway.

Case Study 2: Biofuel Production

Research demonstrated that using this compound as a precursor in catalytic processes significantly improved the yield of biofuels from lignocellulosic biomass. The study optimized reaction conditions to maximize output while minimizing by-products .

作用机制

The mechanism of action of Furfural-3,4,5-D3 involves its interaction with various molecular targets and pathways:

Catalytic Reactions: In hydrogenation reactions, the deuterium atoms in this compound interact with the metal catalyst, facilitating the reduction process.

Oxidation Reactions: The compound undergoes oxidation through the formation of intermediate species, which are further converted to the final products.

Biological Pathways: In metabolic studies, this compound is incorporated into cellular pathways, allowing researchers to trace its transformation and identify key metabolic intermediates.

相似化合物的比较

Furfural-3,4,5-D3 can be compared with other similar compounds like:

Furfural: The non-deuterated form, widely used in the same applications but lacks the isotopic labeling that makes this compound useful in analytical studies.

Furfuryl Alcohol: A reduction product of furfural, used in the production of resins and polymers.

Tetrahydrofurfuryl Alcohol: Another reduction product, used as a solvent and in the synthesis of pharmaceuticals.

The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in analytical and metabolic studies, making it a valuable tool in scientific research.

生物活性

Furfural-3,4,5-D3 is a deuterated derivative of furfural, a compound widely recognized for its industrial applications and biological activities. This article reviews the biological activity of this compound, focusing on its effects on cellular processes, toxicity mechanisms, and potential therapeutic applications.

Overview of Furfural and Its Derivatives

Furfural (C5H4O2) is produced from lignocellulosic biomass and serves as an important platform chemical in the synthesis of biofuels and other chemicals. Its derivatives, including this compound, are studied for their unique biological properties.

Biological Activity

1. Reactive Oxygen Species (ROS) Induction

Furfural has been shown to induce the accumulation of reactive oxygen species (ROS) in various organisms, notably in Saccharomyces cerevisiae (yeast). Studies indicate that exposure to furfural leads to cellular damage affecting mitochondria and vacuoles due to oxidative stress. The extent of damage correlates with the concentration of furfural; lower concentrations allow for some recovery while higher concentrations result in significant cellular impairment .

2. Toxicity Mechanisms

The toxicity of furfural is primarily attributed to its ability to disrupt cellular metabolism and induce oxidative stress. It inhibits key enzymes involved in central carbon metabolism and disturbs energy balance within cells. In yeast models, furfural exposure leads to mitochondrial dysfunction characterized by fragmented mitochondrial structures and disorganized nuclear chromatin .

3. Evolutionary Adaptation

Research has demonstrated that S. cerevisiae can adapt to increasing concentrations of furfural through evolutionary processes. Adapted strains exhibit reduced lag phases and maintain high viability under stress conditions compared to unadapted strains. This adaptation is linked to enhanced metabolic pathways that mitigate the toxic effects of furfural .

Study 1: Furfural-Induced Toxicity in Yeast

In a controlled study, S. cerevisiae was exposed to varying concentrations of furfural (25 µM and 50 µM). The results indicated that:

- At 25 µM, yeast cells maintained viability after a 24-hour lag phase.

- At 50 µM, significant mitochondrial damage was observed, leading to cell death.

This study highlights the concentration-dependent effects of furfural on cellular integrity and function .

Study 2: Long-Term Evolutionary Adaptation

A long-term experiment involved serial transfers of S. cerevisiae in media with increasing furfural concentrations. The adapted strain demonstrated:

- Shorter lag phases compared to the parental strain.

- Enhanced ability to reduce furfural concentrations during prolonged exposure.

These findings suggest that evolutionary pressure can lead to significant physiological changes that confer resistance against toxic compounds like furfural .

Research Findings Summary Table

Potential Therapeutic Applications

The biological activity of this compound may extend beyond toxicity; it could potentially be harnessed for therapeutic purposes. For instance:

- Antimicrobial Properties : Some furan derivatives exhibit antimicrobial effects by inhibiting microbial growth through selective mechanisms.

- Anti-inflammatory Effects : Natural furan compounds have been linked to anti-inflammatory activities via modulation of signaling pathways such as MAPK and PPAR-ɣ .

属性

IUPAC Name |

3,4,5-trideuteriofuran-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4O2/c6-4-5-2-1-3-7-5/h1-4H/i1D,2D,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYBBIBNJHNGZAN-CBYSEHNBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(OC(=C1[2H])C=O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。